molecular formula C8H14N4O B14277581 N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide CAS No. 154814-59-2

N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide

Cat. No.: B14277581
CAS No.: 154814-59-2
M. Wt: 182.22 g/mol
InChI Key: PZOXWDWHLCKODL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-5-ethanol with N-methylglycinamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole ring .

Scientific Research Applications

N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide is unique due to its specific structure, which combines an imidazole ring with a glycinamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

154814-59-2

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(methylamino)acetamide

InChI

InChI=1S/C8H14N4O/c1-9-5-8(13)11-3-2-7-4-10-6-12-7/h4,6,9H,2-3,5H2,1H3,(H,10,12)(H,11,13)

InChI Key

PZOXWDWHLCKODL-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCCC1=CN=CN1

Origin of Product

United States

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